molecular formula C19H22N2O5S B2747694 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide CAS No. 946216-54-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2747694
CAS No.: 946216-54-2
M. Wt: 390.45
InChI Key: PSDTVSRGMBJKPN-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinone Antibacterial Agents

Oxazolidinones are a class of synthetic antibacterial agents characterized by their unique mechanism of action, which involves the inhibition of bacterial protein synthesis. This mechanism is distinct from those of many other antibiotic classes, making oxazolidinones particularly valuable in treating infections caused by drug-resistant bacteria. The research on oxazolidinone derivatives, including U-100592 and U-100766, has shown significant in vitro antibacterial activity against a variety of clinically important pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds have demonstrated effectiveness without rapid resistance development in bacterial cultures, highlighting their potential as novel therapeutic options for treating multidrug-resistant bacterial infections (Zurenko et al., 1996).

Radiosynthesis for Imaging Applications

Derivatives of oxazolidinone, specifically designed with fluorine atoms in their structure, have been developed for labeling with fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. These derivatives, such as DPA-714, allow for the in vivo imaging of the translocator protein (18 kDa), which plays a role in inflammation and is implicated in various neurological disorders. The development of [18F]DPA-714 through a tosyloxy-for-fluorine nucleophilic aliphatic substitution demonstrates the compound's utility in providing insights into biological processes and disease states (Dollé et al., 2008).

Antioxidant Activity

The antioxidant activity of certain coumarin derivatives, including compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide, has been studied. These compounds have shown promising antioxidant properties in various assays, suggesting their potential application in mitigating oxidative stress-related conditions (Kadhum et al., 2011).

Antibacterial and Antioxidant Activities

New coumarin derivatives containing thiazolidinone moieties have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies reveal that such compounds possess significant activities against common bacterial strains and show antioxidant properties, indicating their dual therapeutic potential (Hamdi et al., 2012).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-4-7-16(8-5-14)26-13-19(22)20-17-12-15(6-9-18(17)25-2)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDTVSRGMBJKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.